molecular formula C15H16FNO2 B12467595 2-(cyclohexylmethyl)-5-fluoro-1H-isoindole-1,3(2H)-dione CAS No. 301320-83-2

2-(cyclohexylmethyl)-5-fluoro-1H-isoindole-1,3(2H)-dione

Cat. No.: B12467595
CAS No.: 301320-83-2
M. Wt: 261.29 g/mol
InChI Key: UFYMWECIADKVRP-UHFFFAOYSA-N
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Description

2-(Cyclohexylmethyl)-5-fluoro-1H-isoindole-1,3(2H)-dione is an organic compound that belongs to the class of isoindole derivatives. Isoindoles are heterocyclic compounds containing a benzene ring fused to a pyrrole ring. The presence of a cyclohexylmethyl group and a fluorine atom in the structure of this compound imparts unique chemical and physical properties, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclohexylmethyl)-5-fluoro-1H-isoindole-1,3(2H)-dione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a cyclohexylmethyl-substituted aniline with a fluorinated phthalic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or xylene. The resulting intermediate undergoes cyclization to form the desired isoindole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexylmethyl)-5-fluoro-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted isoindole derivatives with various functional groups.

Scientific Research Applications

2-(Cyclohexylmethyl)-5-fluoro-1H-isoindole-1,3(2H)-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(cyclohexylmethyl)-5-fluoro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    2-(Cyclohexylmethyl)-1H-isoindole-1,3(2H)-dione: Lacks the fluorine atom, resulting in different chemical and biological properties.

    5-Fluoro-1H-isoindole-1,3(2H)-dione: Lacks the cyclohexylmethyl group, affecting its overall reactivity and applications.

Uniqueness

The combination of the cyclohexylmethyl group and the fluorine atom in 2-(cyclohexylmethyl)-5-fluoro-1H-isoindole-1,3(2H)-dione imparts unique properties, such as enhanced lipophilicity and increased binding affinity to biological targets. These characteristics make it a valuable compound for various research applications.

Properties

CAS No.

301320-83-2

Molecular Formula

C15H16FNO2

Molecular Weight

261.29 g/mol

IUPAC Name

2-(cyclohexylmethyl)-5-fluoroisoindole-1,3-dione

InChI

InChI=1S/C15H16FNO2/c16-11-6-7-12-13(8-11)15(19)17(14(12)18)9-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2

InChI Key

UFYMWECIADKVRP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CN2C(=O)C3=C(C2=O)C=C(C=C3)F

Origin of Product

United States

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